molecular formula C17H18N2O B7472108 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone

Cat. No. B7472108
M. Wt: 266.34 g/mol
InChI Key: COXZGFFNOJUJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone, also known as MQPM, is a chemical compound that has been studied for its potential uses in scientific research.

Mechanism of Action

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone acts as a sigma-1 receptor agonist, which means that it binds to and activates the receptor. This activation can lead to a variety of effects, including modulation of ion channels, regulation of calcium signaling, and neuroprotection. The exact mechanism of action of this compound is not fully understood and further research is needed to fully elucidate its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate ion channels, including voltage-gated calcium channels and NMDA receptors. It has also been shown to regulate calcium signaling, which is important for a variety of cellular processes. Additionally, this compound has been shown to have neuroprotective effects, which may make it a useful tool for studying neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor agonists. This may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is its potential use as a tool for studying neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent sigma-1 receptor agonists based on the structure of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its effects on cellular processes.

Synthesis Methods

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone can be synthesized through a multi-step process starting with 2-aminomethyl-6-methylpyridine. This compound is then reacted with 2-cyanoacetamide to form the intermediate product, which is then cyclized to form this compound.

Scientific Research Applications

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of cellular processes including calcium signaling, neuroprotection, and regulation of ion channels. This compound has also been studied for its potential use as a tool for studying the sigma-1 receptor and its role in various physiological processes.

properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(6-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12-8-9-16-14(11-12)6-4-10-19(16)17(20)15-7-3-5-13(2)18-15/h3,5,7-9,11H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXZGFFNOJUJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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